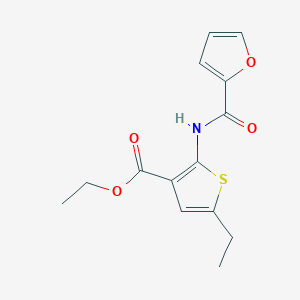
ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is a chemical compound used in scientific research for various purposes. It is a member of the thiophene carboxylic acid ester family and has been studied for its potential applications in drug discovery and development. In
Mecanismo De Acción
The mechanism of action of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is not fully understood. However, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, induce apoptosis in cancer cells, and have anti-inflammatory effects. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is its versatility. It can be used in a range of scientific research applications, from drug discovery to photodynamic therapy. In addition, it has a low toxicity profile, making it a safe and effective candidate for further research. However, one of the limitations of ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate is its cost. It is a relatively expensive compound, which may limit its use in some research applications.
Direcciones Futuras
There are many future directions for research on ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate. One direction is to explore its potential applications in drug discovery and development. It has already been shown to have antibacterial, antifungal, and anticancer properties, and further research may uncover new therapeutic applications. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. This novel treatment for cancer is still in its early stages, and further research is needed to optimize its effectiveness. Finally, researchers may explore new synthesis methods for ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate to improve its yield and purity and make it more cost-effective for use in scientific research.
Métodos De Síntesis
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-furoyl chloride with 5-ethylthiophene-2-carboxylic acid, followed by esterification with ethanol. This synthesis method has been optimized for high yield and purity and is used by researchers worldwide.
Aplicaciones Científicas De Investigación
Ethyl 5-ethyl-2-(2-furoylamino)-3-thiophenecarboxylate has been studied for its potential applications in drug discovery and development. It has been shown to have antibacterial, antifungal, and anticancer properties. In addition, it has been studied for its potential use as a photosensitizer in photodynamic therapy, a novel treatment for cancer that involves the use of light to activate a photosensitizing agent.
Propiedades
IUPAC Name |
ethyl 5-ethyl-2-(furan-2-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-9-8-10(14(17)18-4-2)13(20-9)15-12(16)11-6-5-7-19-11/h5-8H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALOIXNSZICXAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(furan-2-ylcarbonyl)amino]thiophene-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

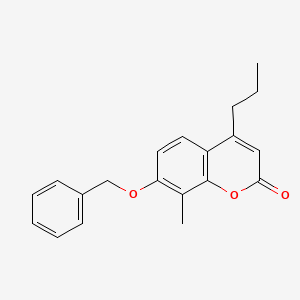
![N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5764160.png)

![2-({[1-(hydroxymethyl)-2-naphthyl]oxy}methyl)benzonitrile](/img/structure/B5764173.png)
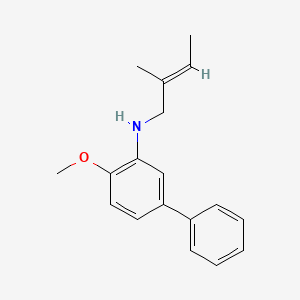
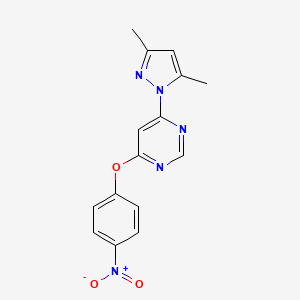
![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)
![3,4-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5764214.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)
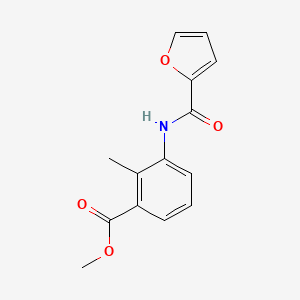
![N-[2-(4-morpholinyl)ethyl]-3-phenylacrylamide](/img/structure/B5764254.png)

